Benzo[d]oxazole-5-carbaldehyde
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Overview
Description
Benzo[d]oxazole-5-carbaldehyde is a heterocyclic compound belonging to the class of oxazole compounds. It consists of a benzene ring fused to an oxazole ring with a carbonyl group attached to the benzene ring. This compound has garnered significant scientific interest due to its potential biological and pharmacological properties.
Mechanism of Action
Mode of Action
It is known that the compound’s structure allows it to interact with various biological targets, potentially leading to a range of biological effects .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Similar compounds have been found to have neuroprotective effects on β-amyloid-induced pc12 cells, suggesting potential applications in the treatment of neurodegenerative diseases .
Action Environment
It is known that many factors, including temperature, ph, and the presence of other substances, can influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
Benzo[d]oxazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression by interacting with transcription factors, leading to changes in the levels of specific proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound also affects gene expression by binding to DNA or interacting with transcription factors. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered protein levels and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and enzyme modulation. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can also affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effects. Understanding these transport and distribution mechanisms is essential for determining the compound’s therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. These localization patterns are crucial for understanding the compound’s role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing benzo[d]oxazole-5-carbaldehyde involves the ozonolysis of 5-vinylbenzo[d]oxazole. The process includes bubbling ozone through a solution of 5-vinylbenzo[d]oxazole in dichloromethane at -78°C until the solution turns blue. The solution is then purged with oxygen followed by nitrogen for 5 minutes .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the ozonolysis method mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzo[d]oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form benzo[d]oxazole-5-carboxylic acid.
Reduction: The aldehyde group can be reduced to form benzo[d]oxazole-5-methanol.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions depending on the desired substitution.
Major Products:
Oxidation: Benzo[d]oxazole-5-carboxylic acid.
Reduction: Benzo[d]oxazole-5-methanol.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo[d]oxazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
- Benzo[d]oxazole-2-carbaldehyde
- Benzo[d]oxazole-5-carboxylic acid
- Benzo[d]oxazole-5-methanol
Comparison: Benzo[d]oxazole-5-carbaldehyde is unique due to the position of the aldehyde group on the benzene ring, which influences its reactivity and biological activity. Compared to benzo[d]oxazole-2-carbaldehyde, the 5-carbaldehyde derivative may exhibit different pharmacological properties due to the difference in the position of the functional group. Similarly, benzo[d]oxazole-5-carboxylic acid and benzo[d]oxazole-5-methanol have different chemical properties and reactivities due to the presence of carboxylic acid and alcohol groups, respectively .
Properties
IUPAC Name |
1,3-benzoxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZVUPWWWWWFEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625100 |
Source
|
Record name | 1,3-Benzoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638192-65-1 |
Source
|
Record name | 1,3-Benzoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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